molecular formula C10H8O2S2 B1454647 5-(3-Methylthiophen-2-yl)thiophene-2-carboxylic acid CAS No. 1342606-57-8

5-(3-Methylthiophen-2-yl)thiophene-2-carboxylic acid

Cat. No. B1454647
M. Wt: 224.3 g/mol
InChI Key: QLLMHLGYHRKAIA-UHFFFAOYSA-N
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Description

5-(3-Methylthiophen-2-yl)thiophene-2-carboxylic acid is a chemical compound with the CAS Number: 1342606-57-8 . It has a molecular weight of 224.3 . The IUPAC name for this compound is 3’-methyl-[2,2’-bithiophene]-5-carboxylic acid .


Synthesis Analysis

The synthesis of thiophene derivatives, such as 5-(3-Methylthiophen-2-yl)thiophene-2-carboxylic acid, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method that can produce aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of 5-(3-Methylthiophen-2-yl)thiophene-2-carboxylic acid consists of a bithiophene (two thiophene rings connected) with a carboxylic acid group at the 5-position and a methyl group at the 3’-position .


Chemical Reactions Analysis

Thiophene derivatives, including 5-(3-Methylthiophen-2-yl)thiophene-2-carboxylic acid, can undergo a variety of chemical reactions. For instance, thiophene-2-carboxylic acid can undergo double deprotonation to give the 5-lithio derivative, a precursor to many 5-substituted derivatives .


Physical And Chemical Properties Analysis

5-(3-Methylthiophen-2-yl)thiophene-2-carboxylic acid is a powder that is stored at room temperature .

Scientific Research Applications

Synthetic and Medicinal Applications

Thiophene derivatives have demonstrated a wide range of applications in medicinal chemistry due to their bioactive properties. They are present in numerous natural and synthetic compounds with valuable bioactivities, such as antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive activities. Some thiophene derivatives are key components of marketed drugs, showcasing their significance in drug development (D. Xuan, 2020). The utility of thiophene derivatives extends beyond medicinal chemistry into fields like organic materials science, thanks to their electronic properties. Their application in organic synthesis as intermediates further underscores their versatility and value in chemical research.

Biological Activity and Drug Design

The bioactive potential of thiophene derivatives, including furanyl- or thienyl-substituted nucleobases and nucleosides, has been extensively studied. These compounds play a significant role in the medicinal chemistry of purine and pyrimidine nucleobases and nucleosides, demonstrating the impact of bioisosteric replacement of aryl substituents with heteroaryl ones on activities. Such modifications have led to optimized antiviral, antitumor, antimycobacterial, and antiparkinsonian actions, indicating the broad scope of thiophene derivatives in drug design and biological research (T. Ostrowski, 2022).

Environmental and Material Science

Thiophene derivatives also find applications in environmental science and materials engineering. Studies on the biodegradation of condensed thiophenes, which are significant components of petroleum and fossil fuels, have provided insights into the environmental fate and toxicity of these compounds. This research is crucial for understanding how thiophene derivatives and related organosulfur compounds behave in petroleum-contaminated environments and for developing strategies to mitigate their impact (K. Kropp & P. Fedorak, 1998).

Safety And Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

5-(3-methylthiophen-2-yl)thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2S2/c1-6-4-5-13-9(6)7-2-3-8(14-7)10(11)12/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLLMHLGYHRKAIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C2=CC=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Methylthiophen-2-yl)thiophene-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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